4-Bromo-1H-benzo[d]imidazole-2-carbaldehyde
Description
4-Bromo-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound featuring a bromine atom at the 4-position and an aldehyde group at the 2-position of the benzo[d]imidazole ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
4-bromo-1H-benzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)11-7(4-12)10-6/h1-4H,(H,10,11) |
InChI Key |
XNTKPIUMPDYNNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-benzo[d]imidazole-2-carbaldehyde typically involves the bromination of benzo[d]imidazole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is employed .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with different nucleophiles, including amines, thiols, and alkoxides, under suitable conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent.
Major Products:
Oxidation: 4-Bromo-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 4-Bromo-1H-benzo[d]imidazole-2-methanol.
Substitution: Various substituted benzo[d]imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1H-benzo[d]imidazole-2-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in the development of anticancer and antimicrobial agents.
Industry: It is utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1H-benzo[d]imidazole-2-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For instance, in medicinal chemistry, its derivatives may inhibit enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
- 4-Bromo-1H-imidazole-2-carbaldehyde
- 4-Chloro-1H-benzo[d]imidazole-2-carbaldehyde
- 4-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde
Uniqueness: 4-Bromo-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and binding properties. Compared to its analogs, the bromine atom provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
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